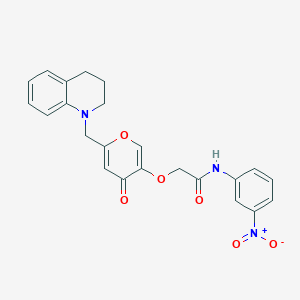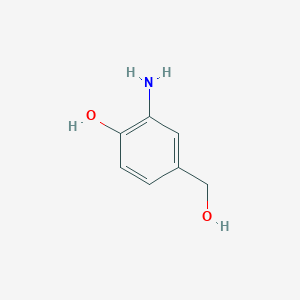
2-Amino-4-(hydroxymethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 . It is a solid substance and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9NO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4,8H2 . The canonical SMILES is C1=CC(=C(C=C1CO)N)O .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 337.4±32.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.3±3.0 kJ/mol . The flash point is 157.8±25.1 °C . The index of refraction is 1.670 . The molar refractivity is 38.8±0.3 cm³ . The compound has 3 hydrogen bond acceptors, 4 hydrogen bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen
Saluretic and Diuretic Effects
- Stokker et al. (1981) synthesized modified 2-(aminomethyl)phenols to study their saluretic and diuretic effects in rats. They found that reorientation or replacement of functional groups impacted these effects significantly (Stokker et al., 1981).
Antimicrobial and Antidiabetic Activities
- Rafique et al. (2022) investigated 4-aminophenol derivatives for their broad-spectrum antimicrobial activities and significant inhibition of amylase and glucosidase, indicating potential antidiabetic applications. They also explored their interaction with human DNA, which suggests possible anticancer properties (Rafique et al., 2022).
Structural Analysis and Keto-Amine Tautomeric Form
- Odabaşoǧlu et al. (2003) focused on the structural analysis of 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one derivatives, revealing their keto-amine tautomeric form and strong intramolecular hydrogen bonding (Odabaşoǧlu et al., 2003).
Synthesis of Complexones and Antioxidants
- Prishchenko et al. (2008) prepared new 2-pyridylethylphosphinates containing fragments of bulky phenol, indicating their potential as complexones and antioxidants (Prishchenko et al., 2008).
Transition Metal Complexes and Anticancer Activity
- Abbas et al. (2020) synthesized transition metal complexes of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol, exhibiting moderate anticancer activity against the HeLa cell line (Abbas et al., 2020).
Aromatic Ring Cleavage Enzyme in Bacterial Pathways
- Lendenmann and Spain (1996) purified and studied 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45, an enzyme involved in the unique cleavage of 2-aminophenol to 2-aminomuconic acid semialdehyde, different from most bacterial degradation pathways for aromatic compounds (Lendenmann & Spain, 1996).
Antibacterial Properties of Schiff Base Compounds
- Kakanejadifard et al. (2013) prepared Schiff base compounds with antibacterial properties against both gram-positive and gram-negative bacteria (Kakanejadifard et al., 2013).
Safety and Hazards
2-Amino-4-(hydroxymethyl)phenol is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information pictograms include GHS07 . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .
Eigenschaften
IUPAC Name |
2-amino-4-(hydroxymethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYKCAMDGXRBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2954799.png)
![6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2954800.png)

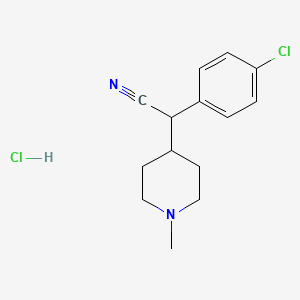

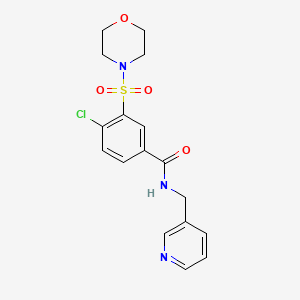
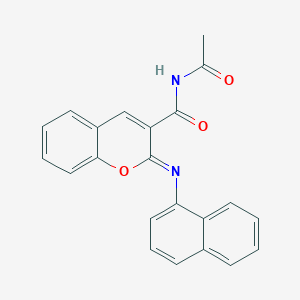
![[(2,5-Dimethylphenyl)sulfonyl]acetonitrile](/img/structure/B2954815.png)
![5-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-furancarboxamide](/img/structure/B2954816.png)
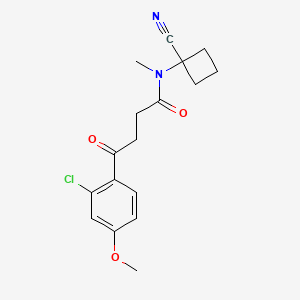
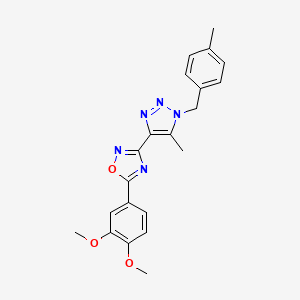
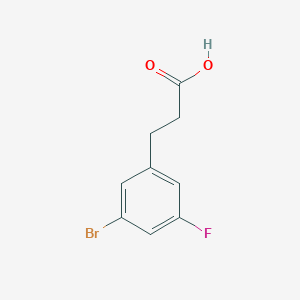
![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-sulfinate](/img/structure/B2954820.png)
